5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one
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Overview
Description
5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with chlorine, methyl, and methylamino groups.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one is the bromodomain of PCAF (p300/CBP-Associated Factor) and GCN5 (General Control Nonderepressible 5) . These are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development .
Mode of Action
5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one interacts with its targets by acting as a potent, cell-penetrant, and selective inhibitor of the PCAF/GCN5 bromodomain . It was optimized from a weakly potent, nonselective pyridazinone hit to deliver high potency for the PCAF/GCN5 bromodomain .
Biochemical Pathways
The compound affects the biochemical pathways associated with retroviral infection, inflammation, and cancer development . .
Pharmacokinetics
The compound has been reported to havehigh solubility and cellular target engagement , which suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of the PCAF/GCN5 bromodomain , which can potentially impact processes such as retroviral infection, inflammation, and cancer development . The exact molecular and cellular effects are subject to ongoing research.
Action Environment
The action, efficacy, and stability of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one can be influenced by various environmental factors. For instance, the pH value of the environment can affect its stability, with the optimal pH for use being between 4 and 8 . It is also soluble in water, low carbon alcohols, and ethylene glycol , which can influence its distribution and action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazine derivative with a chlorinated ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyridazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include N-oxides, reduced dihydropyridazinone derivatives, and various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and biocides.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use as a biocide in various industrial applications.
2-Methyl-4-isothiazolin-3-one: Another biocide with similar antimicrobial properties but different structural features.
Uniqueness
5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-methyl-4-(methylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-8-5-4(7)3-9-10(2)6(5)11/h3,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEDKTUDZMNRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN(C1=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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